[5-(Dimethylamino)-4-phenyl-2-thienyl](4-fluorophenyl)methanone

Catalog No.
S3324535
CAS No.
338976-04-8
M.F
C19H16FNOS
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(Dimethylamino)-4-phenyl-2-thienyl](4-fluorophe...

CAS Number

338976-04-8

Product Name

[5-(Dimethylamino)-4-phenyl-2-thienyl](4-fluorophenyl)methanone

IUPAC Name

[5-(dimethylamino)-4-phenylthiophen-2-yl]-(4-fluorophenyl)methanone

Molecular Formula

C19H16FNOS

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H16FNOS/c1-21(2)19-16(13-6-4-3-5-7-13)12-17(23-19)18(22)14-8-10-15(20)11-9-14/h3-12H,1-2H3

InChI Key

BDEFBKLOPCIYLJ-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

The compound 5-(Dimethylamino)-4-phenyl-2-thienylmethanone is a synthetic organic molecule characterized by its unique structural features, including a thienyl ring and a dimethylamino group. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its diverse biological activities. The presence of the fluorophenyl moiety enhances its lipophilicity, which can influence its pharmacokinetic properties.

Involving 5-(Dimethylamino)-4-phenyl-2-thienylmethanone primarily include nucleophilic substitutions and electrophilic aromatic substitutions. The dimethylamino group can act as a nucleophile, allowing for various modifications that can enhance the compound's biological activity. Additionally, the thienyl ring can participate in electrophilic reactions due to the electron-rich nature of the sulfur atom, making it susceptible to electrophiles.

This compound exhibits significant biological activity, particularly in the realm of pharmacology. Its structural components suggest potential interactions with various biological targets, including receptors and enzymes. Studies have shown that compounds with similar structures often possess anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of 5-(Dimethylamino)-4-phenyl-2-thienylmethanone are still under investigation but may include modulation of neurotransmitter systems due to the presence of the dimethylamino group, which is known to interact with various receptors.

The synthesis of 5-(Dimethylamino)-4-phenyl-2-thienylmethanone typically involves several steps:

  • Formation of Thienyl Ring: Starting from a suitable precursor, the thienyl ring can be synthesized through cyclization reactions.
  • Introduction of Dimethylamino Group: This can be achieved by reacting an appropriate amine with a carbonyl compound under basic conditions.
  • Fluorination: The introduction of the fluorophenyl moiety may involve electrophilic aromatic substitution or direct fluorination techniques.
  • Final Coupling: The final product can be obtained through coupling reactions that link the thienyl and fluorophenyl components.

These methods often utilize standard organic synthesis techniques, including refluxing, stirring under inert atmospheres, and purification through chromatography.

5-(Dimethylamino)-4-phenyl-2-thienylmethanone has potential applications in:

  • Pharmaceutical Development: Due to its anticipated bioactivity, this compound could serve as a lead molecule for developing new drugs targeting neurological disorders or cancer.
  • Chemical Probes: It may be used in research as a chemical probe to study specific biological pathways or receptor interactions.
  • Material Science: The unique properties of this compound could also find applications in developing advanced materials or sensors.

Interaction studies are essential for understanding how 5-(Dimethylamino)-4-phenyl-2-thienylmethanone interacts with biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the compound's effects on cell lines or isolated tissues.
  • High-throughput Screening: For assessing bioactivity against various biological targets.

These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 5-(Dimethylamino)-4-phenyl-2-thienylmethanone, including:

Compound NameStructural FeaturesUnique Aspects
4-AminobenzophenoneAmino group instead of dimethylaminoKnown for its use in dye synthesis
5-Methylthienyl(4-fluorophenyl)methanoneMethyl group instead of dimethylaminoExhibits different biological activity patterns
2-Thienyl(4-chlorophenyl)methanoneChlorine substituent instead of fluorinePotentially different receptor interactions

Uniqueness

The uniqueness of 5-(Dimethylamino)-4-phenyl-2-thienylmethanone lies in its specific combination of functional groups that may confer distinct pharmacological properties not found in similar compounds. The presence of both the dimethylamino and fluorophenyl groups suggests enhanced lipophilicity and potential receptor affinity, making it a candidate for further exploration in drug development.

XLogP3

5.5

Dates

Last modified: 08-19-2023

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